2-(5-Chlorothiophen-2-yl)-3-methylbutanoic acid
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Overview
Description
2-(5-Chlorothiophen-2-yl)-3-methylbutanoic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a chlorine atom and a methyl group on the thiophene ring makes this compound unique and interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chlorothiophen-2-yl)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the condensation of 5-chloro-2-acetylthiophene with appropriate reagents under controlled conditions. For instance, the reaction of 5-chloro-2-acetylthiophene with acetone in the presence of potassium dihydrogen phosphate and sodium chlorite at low temperatures (0-10°C) followed by oxidation at 20-30°C yields the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chlorothiophen-2-yl)-3-methylbutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the thiophene ring.
Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
2-(5-Chlorothiophen-2-yl)-3-methylbutanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 2-(5-Chlorothiophen-2-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-thienylboronic acid: Another thiophene derivative with a boronic acid functional group.
2-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid: A similar compound with a different alkyl chain.
Uniqueness
2-(5-Chlorothiophen-2-yl)-3-methylbutanoic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a methyl group makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C9H11ClO2S |
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Molecular Weight |
218.70 g/mol |
IUPAC Name |
2-(5-chlorothiophen-2-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H11ClO2S/c1-5(2)8(9(11)12)6-3-4-7(10)13-6/h3-5,8H,1-2H3,(H,11,12) |
InChI Key |
ATNPWVDLVGIDON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=C(S1)Cl)C(=O)O |
Origin of Product |
United States |
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